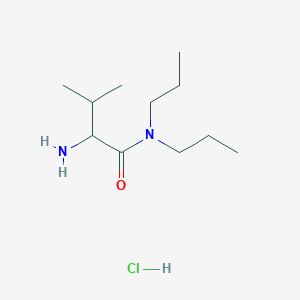![molecular formula C6H5N3OS B1528969 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one CAS No. 31784-73-3](/img/structure/B1528969.png)
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Overview
Description
“2-Amino-4H-thiazolo[5,4-b]pyridin-5-one” is a chemical compound. Its Inchi Code is 1S/C6H6N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3,10H, (H2,7,8,9) .
Synthesis Analysis
The synthesis of this compound involves a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
The molecular structure of “2-Amino-4H-thiazolo[5,4-b]pyridin-5-one” is represented by the Inchi Code 1S/C6H6N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-2H, (H2,7,8) (H,9,10) .Chemical Reactions Analysis
The compound undergoes cyclization with bis-(3,4-dimethoxybenzylidene)acetone to give 7-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-vinyl]-3H-thiazolo[4,5-b]pyridin-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.19 . It is an off-white solid . The storage temperature is 0-5°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, also known as 2-aminothiazolo[5,4-b]pyridin-5-ol:
Anticancer Activity
This compound has been identified as a potent phosphoinositide 3-kinase inhibitor , which is significant in cancer research due to the role of this kinase in cell growth and survival . Additionally, derivatives of this compound have shown promise in cytotoxicity studies, indicating potential for use in cancer treatment .
Antimicrobial Properties
Derivatives of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one have been synthesized with the aim of creating effective antimicrobial agents. These compounds have shown efficacy in combating various microbial infections .
Anti-inflammatory Uses
Recent advances in the synthesis of thiazolo[4,5-b]pyridines have highlighted their anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs .
Antioxidant Effects
Some novel thiazolo[4,5-b]pyridines exhibit high antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress and are used in various medical and cosmetic applications .
Herbicidal Applications
The herbicidal activity of thiazolo[4,5-b]pyridines has been explored, indicating potential use in agriculture to control unwanted plant growth .
Antifungal Activity
These compounds also show antifungal activity, which could be utilized in developing treatments for fungal infections .
Future Directions
Mechanism of Action
Target of Action
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one is a compound with a wide range of medicinal and biological properties . It has been reported to have high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities Thiazole derivatives, which include 2-amino-4h-thiazolo[5,4-b]pyridin-5-one, have been known to serve as estrogen receptor ligands, neuropeptides, and y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
It is known that thiazole derivatives interact with their targets to exert their effects . For instance, they can act as fibrinogenic receptor antagonists with antithrombotic activity . More research is needed to elucidate the specific interactions of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one with its targets.
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases . They also have a role in the development of pain therapy drugs .
Result of Action
It has been reported that some thiazolo[4,5-b]pyridine derivatives exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . More research is needed to elucidate the specific molecular and cellular effects of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one’s action.
properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-4(10)9-5(3)11-6/h1-2H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMHMGGMKMETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)


![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)





